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Compound of Interest

Compound Name:
N-(2-Amino-4-

methoxyphenyl)acetamide

Cat. No.: B1296831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural characterization

of N-(2-Amino-4-methoxyphenyl)acetamide, a key chemical intermediate. It consolidates

available physicochemical and spectroscopic data, outlines detailed experimental protocols for

its synthesis and analysis, and presents a logical workflow for its characterization.

Compound Identification and Physicochemical
Properties
N-(2-Amino-4-methoxyphenyl)acetamide is an aromatic amide with the molecular formula

C₉H₁₂N₂O₂. Its identity is unequivocally established by its CAS Registry Number and various

spectroscopic methods. The key identifiers and properties are summarized in Table 1.
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Property Value Source

IUPAC Name
N-(2-amino-4-

methoxyphenyl)acetamide
[1]

CAS Number 5472-37-7 [1]

Molecular Formula C₉H₁₂N₂O₂ [1]

Molecular Weight 180.20 g/mol [1]

Canonical SMILES
CC(=O)NC1=C(C=C(C=C1)O

C)N
[1]

InChIKey
VUJSQJDPBROTSY-

UHFFFAOYSA-N
[1]

Physical Form Beige crystalline solid

Spectroscopic Data
The structural framework of N-(2-Amino-4-methoxyphenyl)acetamide has been elucidated

using standard spectroscopic techniques. While public databases reference the existence of

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, specific peak data is not readily

available. The available mass spectrometry data is presented below.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The Gas Chromatography-

Mass Spectrometry (GC-MS) data indicates a fragmentation pattern consistent with the

proposed structure.
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Technique Parameter Value Source

GC-MS Molecular Ion (M⁺)
m/z 180.20

(Calculated)
[1]

Top Peak m/z 43

2nd Highest Peak m/z 110

3rd Highest Peak m/z 137

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for confirming the detailed atomic connectivity and

chemical environment of the molecule. Although referenced in scientific databases, specific

chemical shift (δ) and coupling constant (J) values for N-(2-Amino-4-
methoxyphenyl)acetamide are not publicly available at this time. A predicted spectrum would

feature signals corresponding to the aromatic protons, the methoxy group, the primary amine

protons, the amide proton, and the acetyl methyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum for this compound, typically acquired as a KBr wafer, is expected to show

characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide),

and C-O stretching (ether). Specific peak wavenumbers (cm⁻¹) are not publicly available.

Experimental Protocols
The following protocols describe a plausible route for the synthesis of N-(2-Amino-4-
methoxyphenyl)acetamide and the standard procedures for its structural characterization.

Synthesis Protocol
The synthesis can be achieved via a two-step process starting from 4-methoxy-2-nitroaniline.

Step 1: Acetylation of 4-methoxy-2-nitroaniline This procedure is adapted from the synthesis of

N-(4-Methoxy-2-nitrophenyl)acetamide.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-

methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of

aniline).

Reagent Addition: While stirring, add acetic anhydride (1.2 equivalents) to the solution at

room temperature.

Reaction: Continue stirring the reaction mixture for 12-18 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the

product.

Purification: Collect the solid product, N-(4-methoxy-2-nitrophenyl)acetamide, by vacuum

filtration, wash thoroughly with water, and dry under vacuum. The product can be further

purified by recrystallization from an aqueous ethanol solution.

Step 2: Reduction of N-(4-methoxy-2-nitrophenyl)acetamide This step involves the reduction of

the nitro group to a primary amine.

Reaction Setup: Suspend the N-(4-methoxy-2-nitrophenyl)acetamide (1 equivalent) from

Step 1 in ethanol or acetic acid in a round-bottom flask.

Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂·2H₂O, 3-4 equivalents) or

perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen

atmosphere.

Reaction: If using SnCl₂, heat the mixture to reflux and stir for 2-4 hours. For catalytic

hydrogenation, stir vigorously under a balloon of H₂ at room temperature. Monitor the

reaction by TLC.

Workup (SnCl₂ method): Cool the reaction mixture and carefully neutralize with a saturated

aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude N-(2-Amino-4-
methoxyphenyl)acetamide can be purified by column chromatography on silica gel or

recrystallization to yield the final product.

Characterization Protocols
NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room

temperature.

Process the spectra to reference the solvent peak and analyze the chemical shifts,

integration, and coupling patterns.

Mass Spectrometry:

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile)

into the mass spectrometer, typically via a GC or LC system or by direct infusion.

Acquire data using an appropriate ionization technique, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions.

Infrared Spectroscopy:

Prepare a KBr pellet by mixing a small amount (~1 mg) of the solid sample with ~100 mg

of dry KBr powder and pressing the mixture into a translucent disk.

Place the pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Visualization of Experimental Workflow
The logical flow from starting materials to the final, characterized compound is a critical aspect

of synthesis and analysis. The following diagram illustrates this workflow.
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Figure 1. Workflow for Synthesis and Characterization
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Figure 1. Workflow for Synthesis and Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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